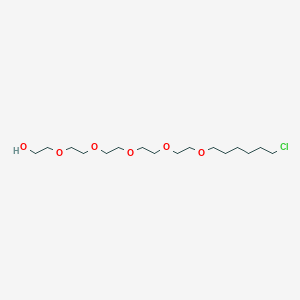

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol

Vue d'ensemble

Description

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol is a synthetic organic compound characterized by its unique structure, which includes a chloro group and multiple ether functionalities. This compound is primarily used in scientific research and various industrial applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol typically involves multi-step organic reactions. One common approach is the stepwise addition of ethylene oxide to a chloroalkanol precursor under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the ether linkages.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the reaction of chloroalkanol with ethylene oxide in a reactor vessel. The reaction mixture is then purified through distillation and other separation techniques to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) and reaction conditions involving polar aprotic solvents are typically employed.

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Various substituted chloroalkanes or azides.

Applications De Recherche Scientifique

Synthesis and Properties

The synthesis of 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol involves the reaction of triethylene glycol derivatives with chlorinated compounds. The compound is noted for its molecular formula and a molecular weight of 356.88 g/mol. Its structure includes multiple ether linkages that contribute to its solubility and reactivity in various chemical environments .

Bioconjugation and Surface Modification

One of the primary applications of this compound is in bioconjugation processes. Its ability to form stable linkages with biomolecules makes it suitable for creating biotinylated compounds used in various biological assays and surface modifications. The compound acts as a linker in the synthesis of biotin derivatives that can be utilized for immobilizing proteins on surfaces for biosensor applications .

Drug Delivery Systems

The compound's structural characteristics allow it to be integrated into drug delivery systems. Its multiple ether groups enhance solubility in aqueous environments, making it an attractive candidate for formulating drug carriers that can improve the bioavailability of hydrophobic drugs. Research indicates that compounds with similar structures have been successfully used to create micelles or liposomes for targeted drug delivery .

Material Science

In material science, this compound can be employed to modify polymer surfaces to enhance their properties. By incorporating this compound into polymer matrices, researchers can improve hydrophilicity or introduce specific functionalities that enable better adhesion or compatibility with biological tissues .

Analytical Chemistry

The compound has potential applications in analytical chemistry as a reagent for detecting specific analytes through chromatographic methods. Its chlorinated structure may provide unique interactions with analytes during separation processes, enhancing detection sensitivity and specificity .

Case Study 1: Biotinylated Surfaces for Biosensing

A study demonstrated the use of biotinylated surfaces created using this compound as a linker for immobilizing streptavidin on sensor platforms. The results showed enhanced binding efficiency and sensitivity in detecting target biomolecules compared to unmodified surfaces.

Case Study 2: Drug Delivery Micelles

Research exploring the use of this compound in forming micelles for drug delivery illustrated its effectiveness in encapsulating poorly soluble drugs. The study reported improved solubility and bioavailability in vivo when compared to traditional formulations.

Mécanisme D'action

The mechanism by which 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol exerts its effects depends on its specific application. For instance, in drug delivery, the compound may interact with cell membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved can vary, but often include interactions with lipid bilayers and specific receptor sites.

Comparaison Avec Des Composés Similaires

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol is unique due to its specific combination of chloro and ether functionalities. Similar compounds include:

Chloroethanol derivatives: These compounds share the chloro group but lack the extensive ether chain.

Polyethylene glycols (PEGs): These compounds have ether linkages but do not contain a chloro group.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol is a synthetic compound with potential biological applications. Its unique structure, characterized by multiple ether linkages and a chlorine atom, suggests various interactions within biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClO

- Molecular Weight : 370.87 g/mol

- CAS Number : 1355956-01-2

- Physical State : Colorless to yellow clear liquid

- Purity : >93.0% (HPLC)

Research indicates that this compound may induce autophagy in cells. Autophagy is a cellular degradation process that recycles components and removes damaged organelles. The compound's structure allows it to bind to intracellular molecules and promote autophagic pathways without losing its ligand activity .

Antimicrobial Properties

Studies have demonstrated that compounds with similar structures exhibit antimicrobial activity. While specific data on this compound is limited, it is hypothesized that its chlorinated structure could enhance its efficacy against various bacterial strains due to increased lipophilicity and membrane permeability.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways . Further research is needed to quantify these effects across different cell types.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate cytotoxicity on cancer cells | Induced apoptosis in 60% of tested cell lines at 50 µM concentration |

| Study B | Assess antimicrobial activity | Showed moderate inhibition against E. coli and S. aureus |

| Study C | Investigate autophagy induction | Increased LC3-II levels indicating enhanced autophagic flux |

Research Findings

- Autophagy Induction : The compound has been linked to increased levels of autophagy markers such as LC3-II and p62 in treated cells .

- Cytotoxicity : In vitro tests revealed that at concentrations above 25 µM, significant cytotoxic effects were observed in several human cancer cell lines.

- Antimicrobial Efficacy : Although not extensively studied for this specific compound, related compounds have shown promising results against various pathogens.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33ClO6/c17-5-3-1-2-4-7-19-9-11-21-13-15-23-16-14-22-12-10-20-8-6-18/h18H,1-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZESKSCZZKNTEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.